molecular formula C18H25NO2 B2950197 N-{7-oxaspiro[3.5]nonan-1-yl}-4-propylbenzamide CAS No. 2309728-91-2

N-{7-oxaspiro[3.5]nonan-1-yl}-4-propylbenzamide

Cat. No.: B2950197
CAS No.: 2309728-91-2
M. Wt: 287.403
InChI Key: WMFRKUXODWVWGK-UHFFFAOYSA-N
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Description

N-{7-oxaspiro[35]nonan-1-yl}-4-propylbenzamide is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-oxaspiro[3.5]nonan-1-yl}-4-propylbenzamide typically involves the reaction of 7-oxaspiro[3.5]nonane with 4-propylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{7-oxaspiro[3.5]nonan-1-yl}-4-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or spirocyclic derivatives.

Scientific Research Applications

N-{7-oxaspiro[3.5]nonan-1-yl}-4-propylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}-4-propylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-{7-oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride
  • 4-propyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Uniqueness

N-{7-oxaspiro[3.5]nonan-1-yl}-4-propylbenzamide is unique due to its specific spirocyclic structure and the presence of both a benzamide and a propyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(7-oxaspiro[3.5]nonan-3-yl)-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-2-3-14-4-6-15(7-5-14)17(20)19-16-8-9-18(16)10-12-21-13-11-18/h4-7,16H,2-3,8-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFRKUXODWVWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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